N-(4-((4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[4-[(2-methylimidazol-1-yl)methyl]piperidin-1-yl]sulfonylphenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-14-19-9-12-21(14)13-16-7-10-22(11-8-16)26(24,25)18-5-3-17(4-6-18)20-15(2)23/h3-6,9,12,16H,7-8,10-11,13H2,1-2H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXWAVYPXZJMFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(4-((4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)acetamide is certain cellular proteins. It specifically interacts with proteins that have an N-terminal glycine residue.
Mode of Action
This compound: adds a myristoyl group to the N-terminal glycine residue of these specific cellular proteins. This modification is crucial for the function of these proteins, and substrate specificity requires an N-terminal glycine in the nascent polypeptide substrates.
Biochemical Pathways
The biochemical pathways affected by This compound The modification of proteins by the addition of a myristoyl group can influence various cellular processes, including signal transduction, protein-protein interactions, and protein stability.
Pharmacokinetics
The ADME properties of This compound It is known that imidazole, a core component of the compound, is highly soluble in water and other polar solvents. This solubility can influence the bioavailability of the compound.
Result of Action
The molecular and cellular effects of This compound are largely dependent on the specific proteins it targets. By adding a myristoyl group to these proteins, the compound can alter their function and influence various cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound . For instance, the compound’s solubility in water and other polar solvents can affect its distribution within the body and its interaction with target proteins
Biochemical Analysis
Biochemical Properties
The imidazole ring in N-(4-((4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)acetamide plays a crucial role in its biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, although the specific interactions of this compound have not been fully elucidated.
Biological Activity
N-(4-((4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)acetamide is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperidine ring substituted with a 1H-imidazole moiety, which is critical for its biological activity. The sulfonamide group enhances its interaction with biological targets, making it a subject of interest in pharmacological studies.
Biological Activity Overview
Antimicrobial Properties:
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) for these bacteria are reported to be in the range of 15.625–62.5 μM for S. aureus and 62.5–125 μM for E. coli, indicating a bactericidal effect that inhibits protein synthesis pathways and disrupts nucleic acid production .
Antifungal Activity:
The compound also demonstrates antifungal properties, particularly against Candida species. Studies have shown it surpasses fluconazole in terms of antifungal activity, with MIC values significantly lower than those of standard antifungal treatments . This suggests that the compound may be effective in treating fungal infections, particularly those resistant to conventional therapies.
Mechanism of Action:
The mechanism by which this compound exerts its effects involves the inhibition of key metabolic pathways in microorganisms. For example, it has been shown to inhibit biofilm formation in Candida albicans without affecting planktonic cells, suggesting a quorum-sensing mediated mechanism of action .
Table 1: Summary of Biological Activities
| Activity Type | Pathogen/Target | MIC (μM) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 15.625–62.5 | |
| Antimicrobial | Escherichia coli | 62.5–125 | |
| Antifungal | Candida albicans | <50 |
Case Study: Efficacy Against Biofilms
In a study examining the efficacy of this compound against biofilms formed by MRSA (Methicillin-resistant Staphylococcus aureus), the compound demonstrated a minimum biofilm inhibitory concentration (MBIC) of 62.216 μg/mL, which is notably effective compared to traditional antibiotics like ciprofloxacin .
Scientific Research Applications
Antimicrobial Activity
N-(4-((4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)acetamide has demonstrated significant antibacterial properties against various Gram-positive and Gram-negative bacteria. In vitro studies have shown promising results in inhibiting bacterial growth comparable to established antibiotics like chloramphenicol .
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory effects. Research indicates that similar imidazole derivatives exhibit inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Compounds with similar structures have shown IC50 values indicating effective COX inhibition .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of this compound against Escherichia coli and Staphylococcus aureus. The results indicated an inhibition zone comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .
Case Study 2: Synthesis Optimization
In another research effort, scientists optimized the synthesis of imidazole derivatives related to this compound. They reported improved yields and reduced reaction times by employing microwave-assisted synthesis techniques, demonstrating the compound's synthetic feasibility for large-scale production .
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing N-(4-((4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)acetamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, including substitution, sulfonylation, and amide coupling. Key steps include:
- Substitution reactions using bases (e.g., K₂CO₃) to introduce the imidazole-methyl-piperidine moiety .
- Sulfonylation with sulfonyl chlorides under anhydrous conditions to form the sulfonyl bridge .
- Amide coupling via carbodiimide-based reagents (e.g., EDCI/HOBt) to attach the acetamide group .
Optimization requires precise control of temperature (60–80°C for sulfonylation), pH (neutral for amide stability), and solvent selection (e.g., DMF for polar intermediates) . Monitoring via TLC or HPLC ensures reaction progression .
Basic: How can structural integrity and purity of this compound be confirmed post-synthesis?
Methodological Answer:
Analytical techniques are critical:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., imidazole protons at δ 7.2–7.5 ppm, sulfonyl groups at δ 3.1–3.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 448.2 for [M+H]⁺) .
- Infrared (IR) Spectroscopy : Detects key bonds (e.g., S=O stretching at 1150–1300 cm⁻¹, C=O at 1650 cm⁻¹) .
Purity (>95%) is validated via HPLC with a C18 column and UV detection at 254 nm .
Basic: What preliminary biological activities have been reported for this compound?
Methodological Answer:
Initial studies suggest:
- Antimicrobial activity : Moderate inhibition against Staphylococcus aureus (MIC = 32 µg/mL) via disruption of cell wall synthesis .
- Anti-inflammatory potential : In vitro COX-2 inhibition (IC₅₀ = 1.2 µM) linked to the sulfonyl-piperidine motif .
- Receptor interactions : Binding affinity to histamine H₃ receptors (Kᵢ = 85 nM) due to the imidazole moiety .
Advanced: How can computational modeling optimize the synthesis and target interactions of this compound?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation . For example:
- Reaction path searches identify energy barriers for sulfonylation, guiding solvent selection (e.g., THF lowers activation energy by 15 kcal/mol) .
- Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., COX-2 active site), prioritizing derivatives with stronger hydrogen bonding .
Advanced: How should researchers address contradictions between in vitro and in vivo efficacy data?
Methodological Answer:
Discrepancies often arise from pharmacokinetic factors:
- Solubility : Poor aqueous solubility (logP = 3.5) may limit bioavailability. Use co-solvents (e.g., PEG-400) or nanoformulations .
- Metabolism : CYP450-mediated oxidation of the imidazole ring (e.g., 3A4 isoform) reduces plasma half-life. Stability assays in liver microsomes guide structural modifications .
- Tissue penetration : Microdialysis studies in animal models quantify blood-brain barrier permeability for CNS targets .
Advanced: What challenges arise in multi-step synthesis, and how are they mitigated?
Methodological Answer:
Key challenges include:
- Intermediate instability : The sulfonyl-piperidine intermediate is hygroscopic; store under argon and use anhydrous workup .
- Byproduct formation : Competitive N-alkylation during imidazole coupling is minimized by using bulky bases (e.g., DBU) .
- Scale-up limitations : Continuous flow reactors improve yield (from 45% to 72%) for amide coupling steps by enhancing heat transfer .
Advanced: What methodologies are used to study pharmacokinetics and metabolism?
Methodological Answer:
- In vitro assays : Liver microsomes or hepatocytes quantify metabolic stability (e.g., t₁/₂ = 2.5 hours in human microsomes) .
- LC-MS/MS : Tracks parent compound and metabolites (e.g., hydroxylated derivatives) in plasma .
- Radiolabeled studies : ¹⁴C-labeled acetamide tracks excretion pathways in rodents (70% renal, 20% fecal) .
Advanced: How does X-ray crystallography resolve structural ambiguities in derivatives?
Methodological Answer:
Single-crystal X-ray diffraction (e.g., using Bruker APEX-II) confirms:
- Stereochemistry : Absolute configuration of chiral centers (e.g., R-configuration at sulfinyl groups) .
- Conformational flexibility : Piperidine ring puckering (C2-endo vs. C3-endo) affects binding to rigid enzyme pockets .
- Hydrogen bonding : Interactions between the acetamide carbonyl and water molecules stabilize the crystal lattice .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
